molecular formula C17H25ClN2 B4976513 1-(3-chlorophenyl)-4-(4-methylcyclohexyl)piperazine

1-(3-chlorophenyl)-4-(4-methylcyclohexyl)piperazine

Cat. No. B4976513
M. Wt: 292.8 g/mol
InChI Key: LLMKLTIPZHMDPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-(4-methylcyclohexyl)piperazine, also known as MeOPP, is a piperazine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized in the 1980s as a potential antidepressant, but later studies have shown that it has a wide range of pharmacological effects.

Mechanism of Action

The exact mechanism of action of 1-(3-chlorophenyl)-4-(4-methylcyclohexyl)piperazine is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-(4-methylcyclohexyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which may contribute to its therapeutic effects. It has also been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

1-(3-chlorophenyl)-4-(4-methylcyclohexyl)piperazine has a number of advantages for lab experiments. It is relatively easy to synthesize and has a well-defined chemical structure, which makes it easy to study. However, it also has some limitations. It has a low solubility in water, which can make it difficult to administer in some experiments. It also has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are a number of potential future directions for research on 1-(3-chlorophenyl)-4-(4-methylcyclohexyl)piperazine. One area of interest is its potential use in the treatment of Parkinson's disease. Further studies are needed to determine its efficacy in this area. Another area of interest is its potential use as an antidepressant or anxiolytic. Further studies are needed to determine its safety and efficacy in humans. Additionally, more research is needed to fully understand the mechanism of action of 1-(3-chlorophenyl)-4-(4-methylcyclohexyl)piperazine and its effects on the brain and body.

Synthesis Methods

1-(3-chlorophenyl)-4-(4-methylcyclohexyl)piperazine can be synthesized through a series of chemical reactions, starting with the reaction of 3-chloroaniline with 4-methylcyclohexanone to form 1-(3-chlorophenyl)-4-(4-methylcyclohexyl)butan-1-one. This intermediate compound is then reacted with piperazine to yield 1-(3-chlorophenyl)-4-(4-methylcyclohexyl)piperazine.

Scientific Research Applications

1-(3-chlorophenyl)-4-(4-methylcyclohexyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and antinociceptive effects in animal models. It has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have dopaminergic activity.

properties

IUPAC Name

1-(3-chlorophenyl)-4-(4-methylcyclohexyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2/c1-14-5-7-16(8-6-14)19-9-11-20(12-10-19)17-4-2-3-15(18)13-17/h2-4,13-14,16H,5-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMKLTIPZHMDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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